(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound features an amino group, a hydroxyphenyl group, and a secondary alcohol, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of enzymatic resolution to separate the desired enantiomer from a racemic mixture.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymes such as lipases and oxidoreductases are employed to catalyze the reactions under mild conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: Another stereoisomer with different spatial arrangement.
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: The fourth stereoisomer of the compound.
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL lies in its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1S,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 |
InChI Key |
KQFPTWJLTPOFAS-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
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